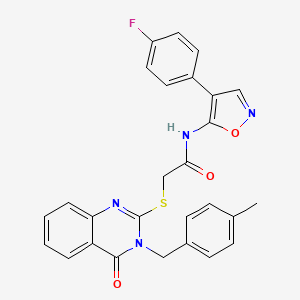
N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H21FN4O3S and its molecular weight is 500.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound exhibiting potential biological activities. This article reviews the compound’s pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Isoxazole ring : Contributing to its biological activity.
- Fluorophenyl group : Enhancing lipophilicity and receptor binding.
- Quinazoline derivative : Known for its diverse pharmacological properties.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing isoxazole and quinazoline moieties often possess antimicrobial properties. The presence of the fluorophenyl group can enhance these effects by improving the compound's interaction with microbial targets.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. Compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines, suggesting a possible mechanism through which this compound could exert anti-inflammatory effects.
Cytotoxicity Against Cancer Cells
Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with isoxazole and quinazoline structures have been tested against MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells, showing varying degrees of inhibition.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Binding : The fluorophenyl group enhances binding affinity to various receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Quinazoline Derivatives :
-
Cytotoxicity Assessment :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Results : Compounds demonstrated IC50 values ranging from 10 μM to 30 μM against MCF-7 cells, indicating moderate to strong cytotoxic effects .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-[3-[(4-methylphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN4O3S/c1-17-6-8-18(9-7-17)15-32-26(34)21-4-2-3-5-23(21)30-27(32)36-16-24(33)31-25-22(14-29-35-25)19-10-12-20(28)13-11-19/h2-14H,15-16H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAQZGILUXBYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














